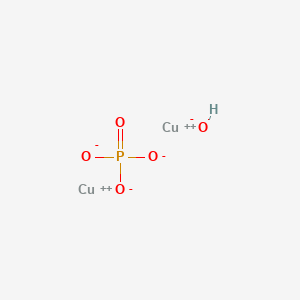
Copper hydroxide phosphate (Cu2(OH)(PO4))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper hydroxide phosphate, with the chemical formula Cu2(OH)(PO4), is an inorganic compound that combines copper, hydroxide, and phosphate ions. This compound is known for its distinctive blue-green color and is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper hydroxide phosphate can be synthesized through several methods. One common laboratory method involves the reaction of copper(II) hydroxide with phosphoric acid. The reaction proceeds as follows:
3Cu(OH)2+2H3PO4→Cu3(PO4)2+6H2O
Another method involves the reaction of basic copper carbonate with phosphoric acid:
3Cu2(OH)2CO3+4H3PO4→2Cu3(PO4)2+3CO2+9H2O
Industrial Production Methods: In industrial settings, copper hydroxide phosphate is typically produced by reacting copper sulfate with sodium phosphate in an aqueous solution, followed by the addition of sodium hydroxide to precipitate the compound. The reaction conditions are carefully controlled to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Copper hydroxide phosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper in the compound can undergo redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The hydroxide and phosphate groups can be substituted by other anions or ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize copper(II) to higher oxidation states.
Reducing Agents: Such as sodium borohydride or hydrazine, can reduce copper(II) to copper(I).
Acids and Bases: Strong acids like hydrochloric acid can protonate the hydroxide group, while strong bases like sodium hydroxide can deprotonate it.
Major Products Formed:
Copper Phosphate (Cu3(PO4)2): Formed through the reaction with phosphoric acid.
Copper Oxide (CuO): Formed through thermal decomposition or oxidation reactions.
Scientific Research Applications
Copper hydroxide phosphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other copper-containing compounds.
Biology: Investigated for its antimicrobial properties and potential use in biocidal formulations.
Medicine: Explored for its potential in drug delivery systems and as an active ingredient in antifungal and antibacterial treatments.
Industry: Utilized in the production of pigments, ceramics, and as a corrosion inhibitor in metal coatings.
Mechanism of Action
The mechanism by which copper hydroxide phosphate exerts its effects depends on its application:
Antimicrobial Action: Copper ions disrupt microbial cell membranes and interfere with enzyme function, leading to cell death.
Catalytic Activity: Copper ions facilitate electron transfer in redox reactions, enhancing reaction rates.
Corrosion Inhibition: The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Comparison with Similar Compounds
Copper hydroxide phosphate can be compared with other copper-containing compounds such as:
Copper(II) Hydroxide (Cu(OH)2): Similar in composition but lacks the phosphate group, making it less versatile in certain applications.
Copper(II) Phosphate (Cu3(PO4)2): Contains more phosphate groups, which can enhance its use in specific catalytic and industrial applications.
Basic Copper Carbonate (Cu2(OH)2CO3): Contains carbonate instead of phosphate, used primarily as a pigment and in fungicides.
Each of these compounds has unique properties and applications, with copper hydroxide phosphate standing out for its balanced combination of hydroxide and phosphate groups, making it particularly useful in diverse scientific and industrial contexts.
Properties
CAS No. |
12158-74-6 |
|---|---|
Molecular Formula |
CuHO5P-4 |
Molecular Weight |
175.52 g/mol |
IUPAC Name |
copper;hydroxide;phosphate |
InChI |
InChI=1S/Cu.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |
InChI Key |
NDQOBWIGKSDHAZ-UHFFFAOYSA-J |
SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Cu+2].[Cu+2] |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Cu] |
Key on ui other cas no. |
12158-74-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















